Fmoc-methylalanine-d3

Description

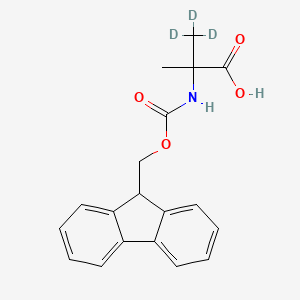

Fmoc-methylalanine-d3 (molecular formula: C₁₉H₁₆D₃NO₄, molecular weight: 328.38 g/mol) is a deuterated derivative of methylalanine where three hydrogen atoms in the methyl group are replaced with deuterium. This compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it essential in solid-phase peptide synthesis (SPPS) and receptor-ligand interaction studies. Its deuterium labeling facilitates applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and isotopic tracing . The compound requires storage at -20°C to maintain stability and is commercially available under brands such as Santa Cruz Biotechnology (sc-218531) .

Properties

IUPAC Name |

3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZZVEPRYYCBTO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Protection and Methylation

-

Boc Protection : L-Alanine-d3 is protected with tert-butoxycarbonyl (Boc) on the amine.

-

N-Methylation : The Boc-protected amine is methylated using methyl triflate, followed by Boc deprotection with TFA.

-

Fmoc Protection : The free amine is reacted with Fmoc-Cl in a biphasic system (water/dioxane), yielding the target compound.

Challenges : Solution-phase methods suffer from lower yields (70–80%) due to steric hindrance during methylation and side reactions during reprotection.

Deuteration Strategies

The deuterium in Fmoc-methylalanine-d3 originates from the methyl group of L-alanine-d3, synthesized via:

-

Catalytic Exchange : L-Alanine is treated with D₂O in the presence of palladium catalysts, replacing all three hydrogens in the methyl group with deuterium.

-

Chemical Synthesis : Bromoalanine-d3 is reduced using NaBD₄, ensuring complete deuteration.

Table 2: Isotopic Purity of L-Alanine-d3 Precursors

| Source | Deuterium Incorporation (%) |

|---|---|

| Catalytic Exchange | 98 |

| Chemical Synthesis | 99.5 |

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

Post-synthesis analysis uses LC-MS in negative ion mode to verify mass shifts (M+3 for deuterium) and confirm N-methylation.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra show the absence of protons in the CD₃ group (δ 1.2–1.5 ppm) and the Fmoc aromatic protons (δ 7.3–7.8 ppm).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: Fmoc-methylalanine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to convert the compound into its reduced form.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups as needed.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and piperidine are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Fmoc-methylalanine-d3 is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and as a building block for various chemical reactions.

Biology: The compound is utilized in proteomics research to study protein structures and functions.

Medicine: It has applications in drug development and the study of metabolic pathways.

Industry: this compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Fmoc-methylalanine-d3 involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The deuterium atoms in the compound can also affect the pharmacokinetic and metabolic profiles of the resulting peptides, making it a valuable tool in drug development .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Fmoc-methylalanine-d3 and analogous Fmoc-protected amino acids:

Biological Activity

Fmoc-methylalanine-d3 is a derivative of methylalanine, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered attention in peptide synthesis and biological research due to its unique structural properties and potential applications in various biochemical pathways. This article delves into the biological activity of this compound, highlighting its synthesis, biological interactions, and implications in research.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including the protection of the amino group and subsequent methylation. The Fmoc group serves as a protecting agent that prevents unwanted reactions during peptide coupling. The general synthetic route includes:

- Protection of the Amino Group : The amino group of methylalanine is protected using Fmoc.

- Methylation : The nitrogen atom adjacent to the carbonyl is methylated to introduce specific properties into the compound.

- Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological studies.

This compound, as an amino acid derivative, can influence various biological processes due to its structural similarity to naturally occurring amino acids. It plays a role in:

- Protein Synthesis : As a building block for peptides, it may enhance protein synthesis by providing a unique side chain that can alter peptide conformation and stability.

- Metabolic Pathways : Its incorporation into peptides can affect metabolic signaling pathways, particularly those related to growth and muscle repair.

Case Studies

Data Tables

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Protected amino acid with methyl group | Potentially enhances protein synthesis |

| β-N-methylamino-L-alanine (BMAA) | Non-proteinogenic amino acid | Neurotoxic effects linked to ALS and other diseases |

Research Findings

Recent studies have explored the implications of N-methylated amino acids in various biological contexts:

- A study demonstrated that N-methylation can influence protein folding and stability, which is crucial for enzyme activity and receptor interactions.

- Another investigation highlighted how derivatives like this compound could modulate signaling pathways related to muscle metabolism and growth factors.

Q & A

Q. What are the key considerations for synthesizing Fmoc-methylalanine-d3 with high isotopic purity?

Synthesis typically involves coupling deuterated methyl groups to the Fmoc-protected alanine backbone. A validated approach includes using coupling reagents like 1-hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDC) under controlled conditions (0°C, inert atmosphere) to minimize racemization . Post-synthesis, purification via reversed-phase HPLC or column chromatography is critical to achieve >95% isotopic purity, as conflicting reports note variable yields (e.g., 65% in some protocols vs. 97% in optimized methods) . Confirm deuterium incorporation using mass spectrometry (MS) and -NMR to verify absence of proton signals at substituted positions .

Q. How does deuterium labeling in this compound influence its stability in solid-phase peptide synthesis (SPPS)?

Deuterated analogs exhibit enhanced metabolic stability and reduced kinetic isotope effects in peptide backbones. Methodologically, ensure SPPS protocols use mild deprotection conditions (e.g., 20% piperidine in DMF) to prevent cleavage of the Fmoc group while preserving deuterium integrity. Comparative studies show deuterated residues may slightly slow coupling kinetics, requiring extended reaction times (2–4 hours) .

Q. What analytical techniques are essential for characterizing this compound?

- HPLC/MS : Quantify purity and isotopic distribution; deuterated compounds show distinct mass shifts (e.g., +3 Da for -d3) .

- -NMR : Absence of proton signals at C-3,3,3 positions confirms deuterium substitution .

- FT-IR : Validate Fmoc protection via carbonyl stretches (~1700 cm) and amine group absence .

Advanced Research Questions

Q. How do structural perturbations from deuterium substitution affect peptide conformational dynamics?

Deuterium introduces subtle steric and electronic changes. In studies comparing deuterated/non-deuterated peptides, circular dichroism (CD) and molecular dynamics (MD) simulations reveal altered helix-coil equilibria and hydrogen-bonding networks. For example, deuterated methyl groups may stabilize hydrophobic cores in α-helices by reducing vibrational entropy .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields (e.g., 65% vs. 97%) often stem from reagent quality or purification methods. Optimize by:

Q. How can this compound be applied in metabolic tracing studies of peptide-drug interactions?

Incorporate the deuterated residue into model peptides (e.g., receptor ligands) and track metabolic degradation using LC-MS/MS. Deuterium labeling reduces background noise in isotopic tracing, enabling precise quantification of proteolytic stability in serum or cellular assays .

Q. What are the implications of isotopic impurities in this compound for NMR-based structural studies?

Even minor proton contamination (e.g., 2–5% non-deuterated species) can obscure NOE signals in -NMR. Mitigate by:

- Rigorous purification (≥99% isotopic purity).

- Using -decoupled experiments or selective isotope labeling for specific residues .

Methodological Best Practices

- Storage : Store at -20°C under argon to prevent hydrolysis of the Fmoc group and deuterium exchange .

- Handling : Use anhydrous solvents (DMF, DCM) during synthesis to avoid deuterium loss .

- Data Validation : Cross-reference MS, NMR, and elemental analysis to confirm structural and isotopic integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.